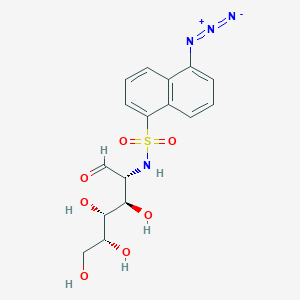
Galn-ans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galn-ans is a chemical compound known for its unique structure and properties It is characterized by the presence of an azido group attached to a naphthalenesulfonyl moiety, which is further linked to a galactosamine unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galn-ans typically involves multiple steps One common method starts with the sulfonation of naphthalene to introduce the sulfonyl groupThe final step involves the coupling of the naphthalenesulfonyl azide with galactosamine under specific reaction conditions, such as the use of a suitable solvent and temperature control .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
化学反応の分析
Types of Reactions
Galn-ans can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce nitro compounds .
科学的研究の応用
Galn-ans has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Galn-ans involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The naphthalenesulfonyl moiety can interact with proteins and other biomolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
- N-(1-Azido-5-naphthalenesulfonyl)glucosamine
- N-(1-Azido-5-naphthalenesulfonyl)mannosamine
- N-(1-Azido-5-naphthalenesulfonyl)fucosamine
Uniqueness
Galn-ans is unique due to its specific combination of the azido group, naphthalenesulfonyl moiety, and galactosamine unit. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
140485-27-4 |
|---|---|
分子式 |
C16H18N4O7S |
分子量 |
410.4 g/mol |
IUPAC名 |
5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |
InChIキー |
PZWKLBHJPXBTMP-XNISGKROSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
異性体SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |
正規SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
同義語 |
GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















